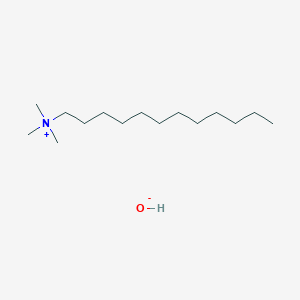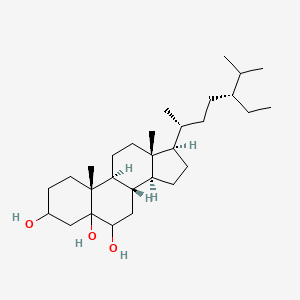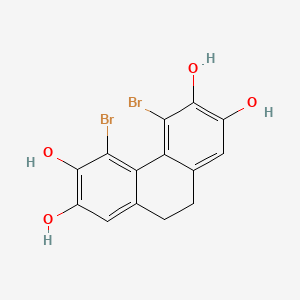
Polysiphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polysiphenol is a member of phenanthrenes. It has a role as a metabolite.
Applications De Recherche Scientifique
Health and Disease Prevention
Polysiphenol, a form of polyphenol, has been extensively studied for its role in health and disease prevention. Research has demonstrated that polyphenols are effective in preventing and treating chronic diseases such as cancer, cardiovascular diseases, diabetes, osteoporosis, and neurodegenerative diseases. Their antioxidant properties play a significant role in these health benefits (Pandey & Rizvi, 2009).
Cosmetic and Food Industry Applications
Polysiphenol's diverse biological activities make it a promising candidate for applications in the cosmetic, dietary supplement, and food industries. Its antioxidative, anti-inflammatory, and antimicrobial properties are particularly relevant for these fields. Innovations in the analysis and extraction methods of polyphenols have expanded their potential applications (H. Rajha et al., 2021).
Biomedical Applications
In the biomedical field, polyphenol-containing nanoparticles have garnered attention due to their antioxidation, anticancer activities, and adherent affinity. These properties are leveraged in bioimaging, therapeutic delivery, and other medical applications, showing great promise for future healthcare innovations (Yuxin Guo et al., 2021).
Polyphenols in Food Processing
The integration of polyphenols in food, particularly in baked goods, has been researched for its beneficial effects, such as increasing antioxidant activity and managing blood glucose levels. However, challenges exist, such as potential negative impacts on food color, texture, flavor, and the bioavailability of the added polyphenols. Future research is needed to balance these effects for optimal use in food products (J. Ou et al., 2019).
Polyphenols and Human Immune System
Polyphenols influence the human immune system by modulating the proliferation of white blood cells and the production of cytokines. They have shown potential in reducing the morbidity and slowing down the development of diseases like cancer and cardiovascular issues, demonstrating a broad spectrum of health-promoting properties (Monika Gorzynik-Debicka et al., 2018).
Propriétés
Nom du produit |
Polysiphenol |
|---|---|
Formule moléculaire |
C14H10Br2O4 |
Poids moléculaire |
402.03 g/mol |
Nom IUPAC |
4,5-dibromo-9,10-dihydrophenanthrene-2,3,6,7-tetrol |
InChI |
InChI=1S/C14H10Br2O4/c15-11-9-5(3-7(17)13(11)19)1-2-6-4-8(18)14(20)12(16)10(6)9/h3-4,17-20H,1-2H2 |
Clé InChI |
SYHMQWZYWWUQBA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=C(C(=C2C3=C(C(=C(C=C31)O)O)Br)Br)O)O |
Synonymes |
polysiphenol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



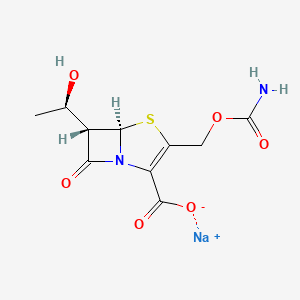
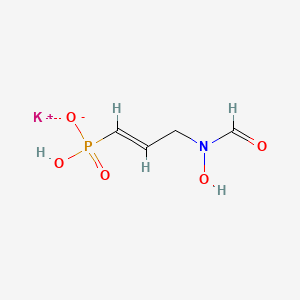

![5-[(3R,3'R,4'S,5'R)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]-6-benzo[b][1,4]benzoxazepinone](/img/structure/B1264591.png)
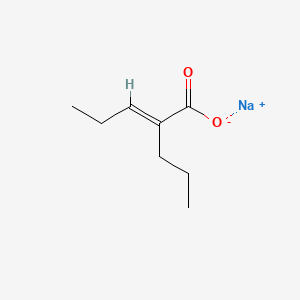

![(6S,7R,8aR)-N-[6-(dimethylamino)hexyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264597.png)
![4-[Methyl-(phenylmethyl)amino]-1-phenylbutane-1,3-diol](/img/structure/B1264598.png)
![4-[[[(2S,3R,5aS,10aS)-3-(4-hydroxyphenyl)-5,10-dioxo-1,2,3,5a,6,7,8,10a-octahydrodipyrrolo[1,2-c:1',3'-f]pyrazin-2-yl]-oxomethyl]amino]butyl-trimethylammonium](/img/structure/B1264599.png)
![(4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-4-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1264600.png)
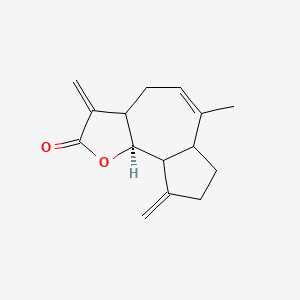
![(3S,4S)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-2-[(2-methoxyphenyl)methyl]-1-oxo-3H-isoquinoline-4-carboxamide](/img/structure/B1264602.png)
